N-tert-butyl-4-chloro-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

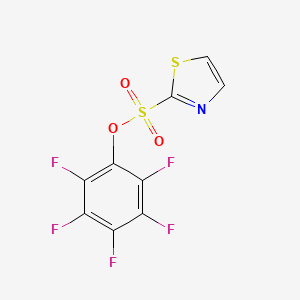

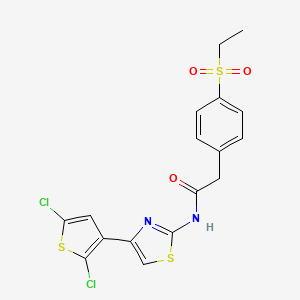

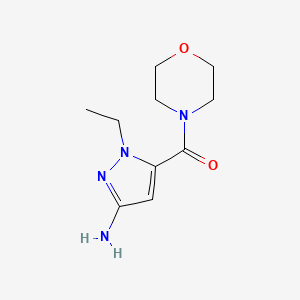

“N-tert-butyl-4-chloro-3-nitrobenzamide” is a chemical compound with the molecular formula C11H13ClN2O3 . It is used in various chemical reactions and has a molecular weight of 256.69 .

Molecular Structure Analysis

The molecular structure of “N-tert-butyl-4-chloro-3-nitrobenzamide” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-tert-butyl-4-chloro-3-nitrobenzamide” such as melting point, boiling point, and density can be found in chemical databases .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : A study by Gholivand et al. (2009) describes the synthesis of a related compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, which was characterized using various spectroscopy techniques and X-ray diffraction (Gholivand et al., 2009).

- Crystal Structure Analysis : The research conducted by Shtamburg et al. (2012) on N-chloro-N-methoxy-4-nitrobenzamide, a structurally similar compound, revealed insights into its crystal structure and reactivity (Shtamburg et al., 2012).

Magnetic Materials and Molecular Probes

- Organic Magnetic Materials : Ferrer et al. (2001) synthesized highly stable nitroxide radicals, including a compound similar to N-tert-butyl-4-chloro-3-nitrobenzamide, and analyzed their magnetic properties using electron spin resonance and crystallography (Ferrer et al., 2001).

- Molecular Probes in Biomedical Research : A study by Zhurko et al. (2020) discussed the synthesis of nitroxides, which are used as molecular probes, focusing on their redox properties and resistance to reduction (Zhurko et al., 2020).

Catalysis and Chemical Reactions

- Catalytic Synthesis : Dong-yuan (2009) explored the synthesis of 3-chloro-2-nitrophenylacetonitrile using tert-butyl derivatives, demonstrating the influence of various reaction parameters (Jin Dong-yuan, 2009).

- Chemical Behavior in Reactions : The study by Li (2014) on hydrodechlorination technology, utilizing a compound related to N-tert-butyl-4-chloro-3-nitrobenzamide, provides insights into the catalytic transformation of chlorinated compounds (Chonglong Li, 2014).

Pharmacological and Environmental Studies

- Antitumor Activity : A formulation study by Sena et al. (2017) on a nitroaromatic derivative with antitumor activity offers insights into the chemical behavior and pharmacokinetic properties of such compounds (Sena et al., 2017).

- Environmental Impact and Biodegradation : Ghatge et al. (2020) investigated the biotransformation of a dinitroaniline herbicide structurally similar to N-tert-butyl-4-chloro-3-nitrobenzamide, revealing a novel pathway for its degradation (Ghatge et al., 2020).

Propriétés

IUPAC Name |

N-tert-butyl-4-chloro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)13-10(15)7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGBZIAJYUVBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-chloro-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2825853.png)

![5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2825861.png)

![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetic acid](/img/structure/B2825862.png)

![ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B2825864.png)